3-Methoxy-3-methylbutane-1-sulfonyl chloride
Overview
Description
3-Methoxy-3-methylbutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1700307-07-8 . It has a molecular weight of 200.69 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13ClO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3 . This indicates that the molecule consists of 6 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 3 oxygen atoms, and 1 sulfur atom.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 200.68 . Unfortunately, other specific properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
Alternative Cleaning Agents and Solvents
Research on methoxy and ethoxy nonafluorobutanes highlights their potential as third-generation alternative cleaning agents to replace CFCs and HCFCs. These compounds, synthesized from reactions involving sulfonyl chlorides, demonstrate the utility of methoxy and sulfonyl functional groups in creating environmentally safer solvents for industrial applications (Sun‐Hee Hwang et al., 2007).
Kinetics and Reaction Products Studies
The study of the kinetics and reaction products of 3-methoxy-3-methyl-1-butanol with OH radicals, which shares a similar methoxy and methyl structure, helps understand its atmospheric reactivity and potential environmental impacts. This research can provide insights into the reactivity and stability of 3-Methoxy-3-methylbutane-1-sulfonyl chloride in various conditions (S. M. Aschmann et al., 2011).
Catalyst and Solvent Applications
The use of sulfonic acid imidazolium chloride as a catalyst and solvent for the synthesis of N-sulfonyl imines suggests that compounds containing sulfonyl chloride groups, like this compound, could be explored for catalytic applications in organic synthesis, offering a green and reusable option for various chemical reactions (M. Zolfigol et al., 2010).
Synthesis of Functionalized Organic Compounds
Research on the regioselective synthesis of functionalized diketoesters and diketosulfones through the reaction with sulfonyl chlorides points to the role of sulfonyl chloride-containing compounds in facilitating the synthesis of complex organic molecules. This highlights the potential of this compound in organic synthesis, particularly in the introduction of sulfonyl groups to organic substrates (T. Rahn et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
3-methoxy-3-methylbutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-6(2,10-3)4-5-11(7,8)9/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFAUMWZJRYZKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCS(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700307-07-8 | |
Record name | 3-methoxy-3-methylbutane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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